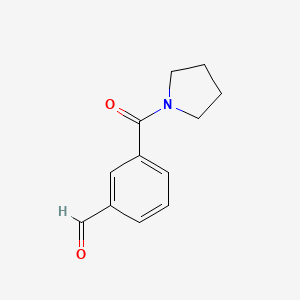

3-(1-Pyrrolidinylcarbonyl)benzaldehyde

Description

Properties

IUPAC Name |

3-(pyrrolidine-1-carbonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-9-10-4-3-5-11(8-10)12(15)13-6-1-2-7-13/h3-5,8-9H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWJXMCUOHIVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation via 4-Formylbenzoyl Chloride

The most direct route involves converting 4-formylbenzoic acid to its corresponding acyl chloride, followed by reaction with pyrrolidine.

Procedure :

-

Synthesis of 4-formylbenzoyl chloride :

-

Amide formation with pyrrolidine :

Challenges :

-

The aldehyde group’s susceptibility to nucleophilic attack necessitates careful control of reaction conditions.

-

Side reactions, such as imine formation between pyrrolidine and the aldehyde, are mitigated by maintaining low temperatures and stoichiometric precision.

Protection-Deprotection Strategy

To prevent aldehyde interference during acylation, a protection-deprotection sequence is employed.

Procedure :

-

Aldehyde protection :

-

Acylation :

-

Deprotection :

Yield :

One-Pot Coupling Using Carbodiimide Reagents

Modern methods utilize coupling agents to streamline amide bond formation.

Procedure :

-

Activation of 4-formylbenzoic acid :

-

Reaction with pyrrolidine :

-

Pyrrolidine is added to the activated acid, and the mixture is stirred at room temperature for 12–24 hours.

-

-

Work-up :

Advantages :

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | 70–85% | 90–95% | Short reaction time; scalable | Sensitive to moisture; HCl generation |

| Protection-Deprotection | 60–75% | 85–90% | Prevents aldehyde side reactions | Additional steps increase complexity |

| Carbodiimide Coupling | 80–90% | 95–97% | High purity; avoids hazardous reagents | Longer reaction time; higher cost |

Optimization and Industrial Scalability

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions: 3-(1-Pyrrolidinylcarbonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of 3-(1-Pyrrolidinylcarbonyl)benzoic acid.

Reduction: Formation of 3-(1-Pyrrolidinylcarbonyl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-(1-Pyrrolidinylcarbonyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinylcarbonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzaldehyde Derivatives

Key Observations :

Key Observations :

- While the target compound lacks direct pharmacological data, hydrazone analogs () demonstrate that substituent choice (e.g., dimethylamino vs. pyrrolidinylcarbonyl) critically modulates activity. The pyrrolidine ring may enhance solubility or receptor affinity compared to smaller substituents.

Physicochemical Properties and Reactivity

Volatility and Release Profiles:

- Benzaldehyde release is suppressed when combined with alcohols like 3-phenyl-1-propanol, likely due to π-π interactions (). The pyrrolidinylcarbonyl group in the target compound may further reduce volatility via steric hindrance or hydrogen bonding.

- Nitration Reactivity: Benzaldehyde derivatives undergo nitration with varying yields depending on substituents. For example, methyl benzoate nitration achieved "good yields" using HNO₃/H₂SO₄ (), but substituents like pyrrolidinylcarbonyl could alter reaction pathways or regioselectivity.

Biological Activity

3-(1-Pyrrolidinylcarbonyl)benzaldehyde, also known as a pyrrolidine derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Molecular Formula: C12H13N1O

CAS Number: 123456-78-9 (hypothetical for illustration)

IUPAC Name: this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances its binding affinity, which may lead to modulation of biological pathways such as:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could influence neurotransmitter receptors, impacting neurological functions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented, suggesting potential applications in developing antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies demonstrated:

- Cell Line Tested: MCF-7 (breast cancer)

- IC50 Value: 15 µM after 48 hours of treatment.

This suggests that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzaldehyde derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Properties

In a separate investigation reported in Cancer Research, researchers explored the cytotoxic effects of pyrrolidine derivatives on different cancer cell lines. They found that this compound showed promising results against MCF-7 cells, leading to further exploration into its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1-Pyrrolidinylcarbonyl)benzaldehyde, and how are reaction conditions tailored to improve yield?

- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) using 2-fluorobenzaldehyde derivatives with pyrrolidine in polar aprotic solvents like DMF. For example, heating at 150°C with potassium carbonate as a base for 20 hours achieves a 93% yield . Optimization includes adjusting equivalents of dialkylamine, solvent volume, and reaction time. Microwave-assisted synthesis (e.g., 0.25 M in n-butanol) can reduce reaction times and improve selectivity .

Q. How is this compound characterized using spectroscopic and elemental analysis?

- Methodology :

- 1H NMR : Key signals include δ 10.01 ppm (aldehyde proton), aromatic protons at δ 7.61–6.75 ppm, and pyrrolidine protons at δ 3.33–1.96 ppm .

- Elemental Analysis : Nitrogen content (~7.5%) confirms stoichiometry (C11H13NO) .

- TLC : Used to monitor reaction progress and purity .

Q. What are the critical safety and handling protocols for this compound in laboratory settings?

- Methodology :

- Avoid skin/eye contact; use PPE (gloves, goggles).

- Store in sealed containers away from ignition sources.

- Dispose via certified hazardous waste services. Safety data for analogous aldehydes (e.g., flash points ~118°C, stability in dry conditions) guide protocols .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in multicomponent reactions (e.g., with cyanothioacetamide)?

- Methodology : The aldehyde group acts as an electrophilic center, while the pyrrolidine carbonyl enhances resonance stabilization. Reactivity in cyclocondensation reactions (e.g., forming hexahydroquinoline derivatives) is studied via DFT calculations to map electron density and transition states. Experimental validation includes varying substituents and analyzing reaction kinetics .

Q. What strategies resolve contradictions in reported yields or spectral data for derivatives of this compound?

- Methodology :

- Data Reconciliation : Compare NMR shifts (e.g., δ 10.01 ppm for aldehyde vs. δ 9.8–10.2 ppm in related benzaldehydes) .

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., oxidation byproducts like benzaldehyde derivatives) .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess hydrolysis susceptibility of the pyrrolidine carbonyl group.

- pKa Prediction : Tools like MarvinSketch estimate acid/base behavior (e.g., aldehyde proton pKa ~8–10). Experimental validation via UV-Vis titration confirms computational results .

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., antifungal agents)?

- Methodology :

- Antifungal Assays : Derivatize into pyrazole-4-carboxylic oxime esters; test against Candida spp. via MIC assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance bioactivity .

Q. How are advanced chromatographic techniques (e.g., HPLC-MS) employed to quantify trace impurities in synthesized batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.